Product packaging for 4-(5-methyl-1H-imidazol-4-yl)phenol(Cat. No.:)

4-(5-methyl-1H-imidazol-4-yl)phenol

Cat. No.: B6632933
M. Wt: 174.20 g/mol
InChI Key: ISQPAWHNPIZHGC-UHFFFAOYSA-N
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Description

Contextualization within Imidazole-Containing Bioactive Molecules

The imidazole (B134444) ring, a five-membered heterocycle with two nitrogen atoms, is a privileged structure in medicinal chemistry. nih.govwikipedia.org Its prevalence in nature is notable, forming the core of essential biological molecules such as the amino acid histidine, histamine (B1213489), and purines, which are fundamental components of DNA. nih.gov The unique structural and electronic features of the imidazole nucleus, including its ability to participate in hydrogen bonding, coordination with metal ions, and various non-covalent interactions, allow it to bind readily with a wide array of enzymes and receptors. nih.gov

This inherent bioactivity has led to the development of a multitude of imidazole-containing pharmaceuticals with diverse therapeutic applications. nih.gov These range from antifungal agents like ketoconazole (B1673606) and miconazole (B906) to anti-ulcer drugs such as cimetidine (B194882) and omeprazole, and even anticancer treatments like dacarbazine. nih.govwikipedia.orgnih.gov The broad spectrum of biological activities exhibited by imidazole derivatives underscores their importance as a foundational scaffold in the design of new therapeutic agents. nih.gov

Table 1: Examples of Bioactive Imidazole-Containing Molecules

Compound NameTherapeutic ClassMechanism of Action (Simplified)
Histidine Amino AcidPrecursor to histamine and other metabolites; involved in enzyme catalysis.
Cimetidine Anti-ulcerHistamine H2 receptor antagonist, reducing stomach acid production. researchgate.net
Ketoconazole AntifungalInhibits cytochrome P450-dependent enzyme lanosterol (B1674476) 14α-demethylase. wikipedia.org
Losartan AntihypertensiveAngiotensin II receptor blocker. drugbank.com
Metronidazole Antibacterial/AntiprotozoalDisrupts DNA of microbial cells. drugbank.comnih.gov
Dacarbazine AnticancerAlkylating agent that damages cancer cell DNA. nih.gov

Significance of Phenolic Moieties in Ligand-Target Interactions

The phenol (B47542) group, characterized by a hydroxyl group attached to an aromatic ring, is another critical pharmacophore in drug design. Its significance lies in its ability to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets like proteins and nucleic acids.

Phenolic compounds can engage in a variety of noncovalent interactions, including hydrogen bonds and pi-stacking, which are fundamental to molecular recognition and the stability of ligand-receptor complexes. Furthermore, under certain conditions, they can undergo oxidation to form reactive quinones, which can then form covalent bonds with nucleophilic residues on proteins. This ability to form both reversible and irreversible interactions makes the phenolic moiety a versatile tool for modulating biological activity. The presence and position of the hydroxyl group on the aromatic ring can significantly influence the electronic properties and binding affinity of the entire molecule.

Historical Perspective of Imidazole-Phenol Derivatives in Medicinal Chemistry

The journey of imidazole in medicinal chemistry began with its first synthesis by Heinrich Debus in 1858. nih.gov However, it was the discovery of the physiological effects of histamine and the subsequent development of antihistamines that truly highlighted the therapeutic potential of imidazole derivatives. The development of cimetidine in the 1970s marked a revolutionary step, demonstrating that rational drug design based on a natural imidazole-containing ligand (histamine) could lead to a blockbuster drug. nih.gov

The synthesis of hybrid compounds incorporating both imidazole and phenolic structures has been a logical progression, aiming to harness the beneficial properties of both scaffolds. Early research often involved modifying known bioactive phenols with imidazole groups, or vice versa, to explore the impact on activity and selectivity. An analysis of medicinal chemistry trends shows that while heterocycle synthesis was more common in the past, reactions to form C-N bonds and phenol alkylations have become more prevalent, indicating a sustained interest in creating complex molecules like imidazole-phenol hybrids. acs.org This historical development reflects a continuous search for novel molecular architectures with improved pharmacological profiles.

Current Research Landscape and Unaddressed Challenges Pertaining to 4-(5-methyl-1H-imidazol-4-yl)phenol

A review of the current scientific literature reveals that while the broader class of imidazole-phenol hybrids is an active area of research, specific, in-depth studies on This compound are notably scarce. While synthesis methods for related substituted imidazoles and phenol derivatives are well-documented, detailed biological evaluations, mechanistic studies, or structure-activity relationship analyses for this particular compound are not widely available in public databases. acs.org

The primary challenge, therefore, is the lack of specific research data. The introduction of a methyl group at the 5-position of the imidazole ring, as seen in this compound, can have significant steric and electronic effects that differentiate it from its non-methylated counterpart, 4-(1H-imidazol-4-yl)phenol. These subtle structural changes can profoundly impact how the molecule interacts with biological targets.

The current landscape points to an open field for investigation. Key unaddressed questions include:

What are the specific biological targets of this compound?

What is its profile of activity across various assays (e.g., anticancer, antimicrobial, anti-inflammatory)?

How does the 5-methyl group influence its potency, selectivity, and pharmacokinetic properties compared to other imidazole-phenol derivatives?

The limited available information on this compound presents a clear research gap and an opportunity for future studies to elucidate the potential of this specific chemical entity within the broader, promising class of imidazole-phenol hybrids.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O B6632933 4-(5-methyl-1H-imidazol-4-yl)phenol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-methyl-1H-imidazol-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-10(12-6-11-7)8-2-4-9(13)5-3-8/h2-6,13H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQPAWHNPIZHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Mechanistic Investigations of 4 5 Methyl 1h Imidazol 4 Yl Phenol

Retrosynthetic Strategies for the Imidazole-Phenol Framework

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For 4-(5-methyl-1H-imidazol-4-yl)phenol, two primary disconnection strategies are apparent, focusing on the key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds that define its structure.

Strategy A: Disconnection of the Phenyl-Imidazole C-C Bond

The most straightforward disconnection is at the C-C bond linking the phenolic and imidazole (B134444) rings. This approach suggests a cross-coupling reaction as the key final step. This leads to two potential sets of synthons:

Synthon 1: A 4-halophenyl methyl-imidazole (e.g., 4-bromo-5-methyl-1H-imidazole) and a 4-hydroxyphenylboronic acid derivative.

Synthon 2: A 5-methyl-4-(boronic acid)-1H-imidazole derivative and a 4-halophenol (e.g., 4-bromophenol (B116583) or 4-iodophenol).

This strategy is advantageous as it leverages well-established and robust cross-coupling methodologies like the Suzuki-Miyaura reaction.

Strategy B: Disconnection within the Imidazole Ring

A second approach involves breaking down the imidazole ring itself. This points towards a multicomponent reaction (MCR) to construct the heterocyclic core in a single step. The disconnections across the imidazole's C-N and C-C bonds lead back to three fundamental building blocks:

An α-dicarbonyl compound (or equivalent), providing the C4-C5 backbone with the methyl group.

An aldehyde, specifically 4-hydroxybenzaldehyde, to install the phenol (B47542) moiety at the C2 position.

An ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297), to provide the two nitrogen atoms of the imidazole ring.

This MCR strategy is highly efficient, embodying principles of atom and step economy by forming multiple bonds in one pot.

Classical and Contemporary Synthetic Routes to this compound

Building upon the retrosynthetic blueprints, several synthetic routes have been developed, ranging from one-pot multicomponent reactions to multi-step sequences involving sophisticated cross-coupling techniques.

Multicomponent Reaction Approaches for Imidazole Ring Formation

The synthesis of substituted imidazoles via multicomponent reactions is a highly effective strategy. nih.gov For the target molecule, a one-pot condensation of three components is typically employed. This involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and an ammonium salt. tandfonline.com

A plausible MCR for this compound would involve:

Dicarbonyl: A methyl-substituted glyoxal (B1671930) or a related α-keto-aldehyde.

Aldehyde: 4-Hydroxybenzaldehyde.

Nitrogen Source: Ammonium acetate, which serves as the source for both nitrogen atoms in the imidazole ring.

The reaction is typically catalyzed by an acid and proceeds through the initial formation of a diimine intermediate from the dicarbonyl and ammonia, followed by cyclization with the aldehyde to yield the desired imidazole scaffold. These reactions are praised for their high efficiency and minimal waste generation. nih.govfrontiersin.org

Suzuki-Miyaura Coupling and Other Cross-Coupling Strategies for Phenol Linkage

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds between sp²-hybridized carbons. nih.gov It is an ideal method for linking the pre-formed imidazole and phenol rings. nih.gov The reaction couples an organoboron reagent with an organic halide or triflate, catalyzed by a palladium complex. nih.govresearchgate.net

For the synthesis of this compound, the reaction would typically involve:

Substrates: 4-Bromo-5-methyl-1H-imidazole and 4-hydroxyphenylboronic acid.

Catalyst: A palladium(0) source, often generated in situ from Pd(OAc)₂ or using a stable complex like Pd(PPh₃)₄. mdpi.com

Base: An inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential for the transmetalation step. researchgate.netresearchgate.net

Solvent: A mixture of an organic solvent (like 1,4-dioxane, DMF, or toluene) and water is commonly used. mdpi.com

An alternative, though often more challenging, approach is the Ullmann condensation. Historically used for C-N bond formation, it could theoretically be adapted. google.com For instance, coupling p-bromoanisole with imidazole followed by subsequent functionalization and demethylation represents a multi-step pathway to a related isomer, 4-(imidazol-1-yl)phenol. google.com

Intermediate Compound Derivations and Purification Methodologies

The synthesis of the target compound often requires the preparation and purification of key intermediates. For instance, in a Suzuki-Miyaura coupling, the halogenated imidazole or the boronic acid-functionalized phenol must first be synthesized.

A common strategy involves protecting the reactive phenol group as a methyl ether (anisole) during the coupling reaction to prevent side reactions. This leads to the formation of 1-methoxy-4-(5-methyl-1H-imidazol-4-yl)benzene as an intermediate. The final step is then the demethylation of this ether using reagents like boron tribromide (BBr₃) to yield the desired phenol. google.com

Purification of intermediates and the final product is critical. Common techniques include:

Recrystallization: This is effective for obtaining high-purity crystalline solids. Solvents like ethanol (B145695) or t-butanol can be used. google.com

Column Chromatography: Silica gel chromatography is frequently used to separate the desired product from catalysts, unreacted starting materials, and byproducts. nih.gov

Acid-Base Extraction: The basic nature of the imidazole ring and the acidic nature of the phenol group allow for purification by washing with dilute acid and base to remove respective impurities. A novel synthesis for a key intermediate of Olmesartan, which also contains an imidazole ring, utilizes simple acid-base treatment for purification to achieve high purity (99.5%). jocpr.com

Catalytic Systems and Reagents Utilized in this compound Synthesis

The choice of catalyst is paramount to the success of many synthetic steps, particularly in C-C and C-N bond-forming reactions.

Transition Metal Catalysis in C-C and C-N Bond Formations

Transition metals are central to the efficient synthesis of complex molecules like this compound. researchgate.netsyr.edu

Palladium (Pd): Palladium is the catalyst of choice for Suzuki-Miyaura cross-coupling reactions. nih.gov The catalytic cycle involves the oxidative addition of Pd(0) to the aryl halide, transmetalation with the boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. Various phosphine (B1218219) ligands (e.g., PPh₃) or N-heterocyclic carbenes (NHCs) are used to stabilize the palladium catalyst and tune its reactivity. nih.govresearchgate.net

Copper (Cu): Copper catalysts are prominent in C-N bond-forming reactions, such as the Ullmann condensation and Chan-Lam coupling. beilstein-journals.orgntu.edu.sg These reactions can be employed to construct the imidazole ring itself or to link it to other fragments. For example, copper-catalyzed aerobic oxidative cyclization is a known method for synthesizing certain imidazole derivatives. ntu.edu.sg

The table below summarizes typical catalytic systems used in relevant synthetic transformations.

Reaction TypeCatalystLigand (if applicable)BaseSolventTypical YieldsReference
Suzuki-Miyaura Pd(PPh₃)₄TriphenylphosphineK₂CO₃Toluene/WaterGood to Excellent mdpi.com
Suzuki-Miyaura Pd(OAc)₂N-Heterocyclic Carbene (NHC)K₃PO₄1,4-DioxaneGood to Excellent researchgate.net
Ullmann Coupling CuO or CuINoneCs₂CO₃DMFModerate google.com
Imidazole Synthesis Cu(OAc)₂NoneCs₂CO₃N/A (Aerobic)Good to Excellent beilstein-journals.org

Organocatalytic Applications in Imidazole Chemistry

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has presented powerful tools for the synthesis of substituted imidazoles. tandfonline.com These methods offer an attractive alternative to traditional metal-based catalysis, often providing milder reaction conditions and avoiding toxic metal residues.

Several organocatalytic strategies are applicable to the construction of the imidazole core. One notable approach involves the use of N-heterocyclic carbenes (NHCs), such as those derived from thiazolium salts, to catalyze the formation of α-ketoamides, which are key intermediates. acs.org In a one-pot sequence, a thiazolium-catalyzed addition of an aldehyde to an acyl imine can generate the α-ketoamide in situ, which then undergoes ring closure with an ammonia source like ammonium acetate to form the desired imidazole ring. acs.org

Amino acids and their derivatives have also emerged as effective organocatalysts. For instance, L-proline triflate and glutamic acid have been successfully employed to catalyze the multi-component synthesis of highly substituted imidazoles under mild or even solvent-free conditions. researchgate.net These reactions typically involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and ammonium acetate, showcasing high functional group tolerance. researchgate.net Imidazole itself can function as a moderately basic organocatalyst, promoting reactions by activating substrates without leading to significant byproduct formation. ias.ac.in

Chiral bicyclic imidazoles have been designed as sophisticated organocatalysts for asymmetric transformations, demonstrating the versatility of the imidazole scaffold in catalysis itself. acs.org While not directly used for the synthesis of the primary imidazole ring in this context, their development underscores the deep understanding and manipulation of imidazole chemistry.

Table 1: Examples of Organocatalysts in Imidazole Synthesis

Organocatalyst Reaction Type Key Features
Thiazolium salts One-pot synthesis from aldehydes and acyl imines Forms α-ketoamide intermediate; mild conditions. acs.org
L-Proline Triflate Four-component condensation Efficient, rapid, and reusable catalyst for tri- and tetrasubstituted imidazoles. researchgate.net
Glutamic Acid Four-component condensation Non-hazardous, green catalyst; operates under aerobic, solvent-free conditions. researchgate.net

Elucidation of Reaction Mechanisms in Key Synthetic Steps

A thorough understanding of the reaction mechanisms is paramount for optimizing synthetic routes and developing novel methodologies. For a molecule like this compound, this involves dissecting both the formation of the imidazole core (annulation) and the carbon-carbon bond formation that links the phenyl and imidazole rings.

Detailed Mechanistic Pathways of Imidazole Annulation

The formation of the imidazole ring, or annulation, can proceed through several mechanistic pathways depending on the chosen synthetic route. In the widely used multi-component synthesis involving a dicarbonyl compound, an aldehyde, an amine, and ammonia, the mechanism is a cascade of condensation and cyclization steps. nih.gov

A common pathway can be described as follows:

Initial Condensation: The dicarbonyl compound (e.g., a substituted glyoxal) reacts with ammonia to form a di-imine intermediate.

Aldehyde Condensation: Concurrently, the aldehyde reacts with a second equivalent of ammonia to form an imine.

Cyclization: The key step involves the nucleophilic attack of the enamine tautomer of the aldehyde-derived imine onto the di-imine, followed by intramolecular cyclization.

Aromatization: The resulting di-hydroimidazole intermediate undergoes oxidation or elimination of a water molecule to yield the aromatic imidazole ring.

More specialized methods have distinct mechanisms. For example, iodine-mediated oxidative [4+1] cyclization involves the reaction of enamines with an azide (B81097) source, where the reaction proceeds through the sequential removal of two nitrogen atoms from the azide. organic-chemistry.org Mechanistic studies involving quantum chemistry calculations have also been used to investigate reaction pathways, such as the atmospheric oxidation of imidazole by hydroxyl radicals, which proceeds via OH-addition to the ring. rsc.org These studies provide deep insights into the electron density and reactivity of the imidazole core.

Understanding Ligand Exchange and Transmetalation in Coupling Reactions

The synthesis of this compound likely involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the C-C bond between the imidazole and phenol rings. The catalytic cycle of these reactions involves several fundamental steps, with transmetalation often being the rate-limiting and least understood step. nih.govacs.org

The generally accepted mechanism for a Suzuki-Miyaura coupling catalyzed by a palladium complex proceeds as follows:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of one of the coupling partners (e.g., a halo-phenol derivative), forming a Pd(II) complex. youtube.com

Transmetalation: This is the crucial step where the organic group from the organoboron reagent (e.g., an imidazolyl-boronic acid) is transferred to the palladium center, displacing the halide. This involves the exchange of ligands between the two metal centers (palladium and boron). youtube.com Mechanistic studies on nickel-catalyzed couplings have identified the formation of a nickel-oxo intermediate as a key step in this process. nih.gov Similarly, studies with cobalt catalysts highlight that transmetalation can occur rapidly from cobalt alkoxide intermediates. acs.org The choice of base and solvent is critical for facilitating this step.

Reductive Elimination: The two organic ligands on the Pd(II) complex couple and are eliminated from the metal center, forming the final C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. youtube.com

Imidazoles themselves can act as N-donor ligands that stabilize the metal center during catalysis, influencing the efficiency of these steps. researchgate.net

Optimization of Synthetic Yields and Enhancement of Compound Purity

Achieving high yield and purity is a central goal in chemical synthesis. For this compound, optimization involves the systematic adjustment of various reaction parameters.

Key parameters for optimization include:

Catalyst and Ligand: The choice and loading of the catalyst (e.g., palladium or nickel complexes) and associated ligands are critical, especially in cross-coupling reactions. nih.govresearchgate.net

Solvent: The reaction medium affects solubility, reaction rates, and sometimes the reaction pathway itself.

Base: In cross-coupling reactions, the nature and strength of the base are crucial for the transmetalation step. acs.org

Temperature and Reaction Time: These parameters must be balanced to ensure complete reaction without promoting side reactions or decomposition of the product. For example, a one-pot synthesis of a tetrasubstituted imidazole was optimized by refluxing for 2.5 hours. nih.gov

Following the reaction, purification is essential to isolate the target compound. Common techniques include:

Extraction: Liquid-liquid extraction is used to separate the product from the reaction mixture, as demonstrated by the use of ethyl acetate to extract an imidazole ligand from an aqueous solution. nih.gov

Crystallization/Recrystallization: This is a powerful method for purifying solid compounds. A crude product can be dissolved in a suitable solvent and allowed to crystallize, leaving impurities behind in the solution. acs.orggoogle.com

Chromatography: Silica gel column chromatography is frequently used to separate the desired product from unreacted starting materials and byproducts based on differences in polarity. acs.org

Table 2: Factors for Synthesis Optimization

Parameter Effect on Synthesis Example Technique/Consideration
Reaction Conditions Influences reaction rate, selectivity, and yield. Optimization of temperature, pressure, and reaction time. nih.gov
Catalyst System Determines catalytic activity and turnover number. Screening of metal precursors (Pd, Ni, Co) and ligands. nih.govacs.org
Reagent Stoichiometry Affects conversion and formation of byproducts. Adjusting the ratio of reactants, base, and organoboron species.

| Purification Method | Dictates final purity of the compound. | Selection between crystallization, extraction, and chromatography. acs.orgnih.gov |

Application of Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. psu.eduscispace.com The synthesis of imidazoles, including this compound, provides numerous opportunities to apply these principles.

Prevention of Waste: One-pot and multi-component reactions are inherently greener as they reduce the number of steps and purification of intermediates, thus minimizing waste. researchgate.net

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic reactions are superior to stoichiometric ones in this regard.

Safer Solvents and Auxiliaries: A significant portion of waste in chemical processes comes from solvents. skpharmteco.com The use of greener solvents like water, ethanol, or ionic liquids, or conducting reactions under solvent-free conditions, is a key green strategy that has been applied to imidazole synthesis. researchgate.netias.ac.in

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy requirements. The use of microwave irradiation can also be a more energy-efficient heating method. researchgate.net

Use of Catalysis: Catalytic reagents are preferable to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste. acs.org The use of organocatalysts or highly efficient transition metal catalysts aligns with this principle. tandfonline.comresearchgate.net

Reduce Derivatives: Avoiding the use of protecting groups or unnecessary derivatization steps can reduce the number of reagents used and waste generated. acs.org

By consciously applying these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign.

Spectroscopic and Advanced Structural Characterization of 4 5 Methyl 1h Imidazol 4 Yl Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. A full analysis would require both one-dimensional and two-dimensional experiments.

One-Dimensional NMR (¹H, ¹³C) Spectral Analysis

Detailed ¹H (proton) and ¹³C (carbon-13) NMR data for 4-(5-methyl-1H-imidazol-4-yl)phenol are not currently published. Hypothetically, a ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the phenol (B47542) ring, the imidazole (B134444) ring proton, and the methyl group protons. The chemical shifts (δ) and coupling constants (J) of these signals would provide critical information about their electronic environment and spatial relationships. Similarly, a ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, confirming the carbon skeleton. Without experimental spectra, a data table of chemical shifts cannot be compiled.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, for instance, between adjacent protons on the phenolic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, definitively assigning which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to connect the different fragments of the molecule, such as linking the imidazole and phenol rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space proximity between protons, offering insights into the molecule's preferred conformation.

A thorough search did not yield any of these 2D NMR datasets for this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

HRMS is indispensable for determining the exact molecular formula of a compound by providing a highly accurate mass measurement.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

ESI and APCI are soft ionization techniques used to generate gas-phase ions of the molecule with minimal fragmentation. An HRMS measurement using either of these methods would confirm the elemental composition of this compound (C10H10N2O). No such high-resolution mass data has been found in the public domain for this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem MS (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern provides a "fingerprint" that can be used to elucidate the structure of the molecule by identifying its constituent parts. A detailed study of the fragmentation pathways of this compound has not been reported.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present. For this compound, one would expect to observe characteristic absorption or scattering bands for:

O-H stretching of the phenolic hydroxyl group.

N-H stretching of the imidazole ring.

C-H stretching from the aromatic rings and the methyl group.

C=C and C=N stretching within the aromatic and imidazole rings.

Specific IR and Raman spectra, which would allow for the creation of a data table of vibrational frequencies, are not available in the reviewed sources.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture Determination

As of the latest literature review, a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, crucial crystallographic parameters such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the number of molecules per unit cell (Z) have not been determined. Consequently, detailed insights into its solid-state molecular conformation, including specific bond lengths, bond angles, and torsion angles, are not available.

Table 1: Crystallographic Data for this compound

ParameterValue
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available
Density (calculated) (g/cm³)Data not available
R-factor (%)Data not available

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Conjugation Analysis

Similarly, specific experimental UV-Vis absorption spectra for this compound, detailing its maximum absorption wavelengths (λmax), corresponding molar absorptivity coefficients (ε), and the solvents used for analysis, are not documented in the surveyed literature.

The electronic absorption properties of such a compound are governed by the π-conjugated system formed by the phenol and imidazole rings. It would be expected to exhibit absorption bands in the UV region corresponding to π→π* and n→π* electronic transitions. The position and intensity of these bands would be sensitive to the solvent polarity, as different solvents can stabilize the ground and excited states to varying degrees, leading to solvatochromic shifts.

The π→π* transitions typically have high molar absorptivity and arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n→π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron (from the oxygen of the hydroxyl group or the nitrogen atoms of the imidazole ring) to a π* antibonding orbital. A detailed analysis of these transitions would provide valuable information about the electronic structure and the extent of conjugation in the molecule. However, without experimental spectra, a definitive analysis cannot be performed.

Table 2: UV-Vis Absorption Data for this compound

Solventλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Electronic Transition
Data not availableData not availableData not availableData not available

Theoretical and Computational Chemistry Investigations of 4 5 Methyl 1h Imidazol 4 Yl Phenol

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the precise calculation of electronic structure and related properties, providing a foundation for predicting chemical behavior.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a system can be determined from its electron density. DFT is widely used for geometry optimization, where the lowest energy conformation of a molecule is determined, and for calculating various molecular properties. plos.orgtandfonline.com

For 4-(5-methyl-1H-imidazol-4-yl)phenol, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311G(d,p), would be employed to determine its most stable three-dimensional structure. tandfonline.comtandfonline.com The optimization process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. Studies on similar phenol-imidazole compounds suggest that the phenol (B47542) and imidazole (B134444) rings are likely to be nearly coplanar to maximize conjugation, with an intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom of the imidazole ring. pnas.org

Table 1: Predicted Optimized Geometric Parameters for this compound

ParameterPredicted Value
C-C (phenol ring)~1.39 Å
C-O (phenol)~1.36 Å
O-H (phenol)~0.97 Å
C-N (imidazole ring)~1.35 - 1.38 Å
C=C (imidazole ring)~1.36 Å
Dihedral Angle (Phenol-Imidazole)< 20°

Note: These are predicted values based on DFT calculations of analogous structures. Actual experimental values may vary.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. researchgate.netnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring, indicating that this part of the molecule is prone to electrophilic attack. The LUMO is likely to be distributed over the imidazole ring, suggesting its susceptibility to nucleophilic attack. A smaller HOMO-LUMO gap would imply higher reactivity and greater ease of electronic transitions. researchgate.netnih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

OrbitalPredicted Energy (eV)
HOMO-5.5 to -6.5
LUMO-1.0 to -2.0
HOMO-LUMO Gap3.5 to 5.5

Note: These are predicted energy ranges based on FMO analyses of similar aromatic and heterocyclic compounds.

Electrostatic Potential Surface (ESP) Analysis

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The ESP map displays regions of negative potential (electron-rich, attractive to electrophiles) and positive potential (electron-poor, attractive to nucleophiles). plos.org

In the case of this compound, the ESP analysis would likely reveal a significant negative potential around the oxygen atom of the phenolic hydroxyl group and the nitrogen atoms of the imidazole ring, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the hydrogen atoms attached to the aromatic rings would exhibit a positive potential, indicating them as sites for nucleophilic interaction. plos.org

Molecular Dynamics (MD) Simulations of Conformational Landscapes and Tautomerism

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility, interactions with solvents, and the possibility of tautomeric transformations.

Assessment of Conformational Preferences of the Imidazole Ring

The imidazole ring in this compound can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms. nih.govacs.org MD simulations can be employed to investigate the relative stability of these tautomers and the energy barriers for their interconversion in a solution. The presence of the methyl and phenol substituents on the imidazole ring will influence the equilibrium between the tautomers. The simulations would likely show that the preferred tautomer is the one that allows for more favorable interactions, such as intramolecular hydrogen bonding with the phenol group, or stronger solvation. nih.gov Furthermore, the conformational preference of the imidazole ring relative to the phenol ring, such as the degree of planarity, can be assessed by analyzing the distribution of the dihedral angle between the two rings throughout the simulation. nih.gov

In Silico Prediction of Reactivity and Reaction Pathways

The reactivity of this compound can be computationally investigated using methods rooted in quantum chemistry, such as Density Functional Theory (DFT). These studies are crucial for understanding the molecule's stability, its potential to participate in chemical reactions, and the mechanisms of those reactions.

DFT calculations can elucidate the electronic structure of the molecule, providing insights into its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals are fundamental indicators of chemical reactivity. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a key parameter for assessing the molecule's kinetic and thermodynamic stability. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) analysis can identify the electron-rich and electron-deficient regions of the molecule. nih.gov For this compound, the nitrogen atoms of the imidazole ring and the oxygen atom of the phenol group are expected to be electron-rich, making them susceptible to electrophilic attack. Conversely, the aromatic rings may have regions prone to nucleophilic attack.

Computational studies on related imidazole derivatives have explored their atmospheric oxidation, which can serve as a model for understanding the reactivity of this compound in various environments. rsc.org Such studies can predict complex, branched reaction mechanisms, for example, initiated by hydroxyl radicals, and identify major products. rsc.org The computational investigation of reaction pathways often involves locating transition states and calculating activation energies to determine the most favorable reaction routes. For instance, the synthesis of imidazole derivatives can be modeled to understand the reaction mechanism, such as the nucleophilic attack and subsequent cyclization steps. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Strategies for Related Imidazole-Phenol Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. koreascience.krnih.gov For imidazole-phenol analogs, QSAR studies can be instrumental in predicting their therapeutic or toxic effects and in designing new, more potent derivatives.

The development of a QSAR model typically involves the following steps:

Data Set Collection: A series of imidazole-phenol analogs with experimentally determined biological activities (e.g., enzyme inhibition, antioxidant capacity) is compiled. This dataset is divided into a training set for model development and a test set for model validation. koreascience.kr

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., Hammett sigma), hydrophobic (e.g., logP), steric (e.g., molar refractivity), topological, and constitutional properties. nih.govnih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are employed to build a mathematical model that correlates the calculated descriptors with the biological activity. koreascience.kr

Model Validation: The predictive power of the QSAR model is assessed using both internal validation (e.g., leave-one-out cross-validation) and external validation with the test set. koreascience.kr

QSAR studies on phenolic compounds have shown that their antioxidant activity is correlated with properties like drug-likeness, molecular fingerprints, and various physicochemical, topological, and electronic descriptors. nih.gov Similarly, QSAR analyses of imidazole derivatives have identified key structural features that influence their biological activities, such as the presence of specific substituents on the imidazole or phenyl rings. koreascience.krnih.gov These studies can reveal whether electron-donating or electron-withdrawing groups at particular positions enhance or diminish activity. nih.gov

Table 1: Key Molecular Descriptors in QSAR Modeling of Imidazole-Phenol Analogs

Descriptor Type Examples Significance
Electronic Hammett constants (σ), Dipole moment Describes the electronic effects of substituents, influencing interactions with target macromolecules. nih.gov
Hydrophobic LogP, π Quantifies the lipophilicity of the molecule, affecting its ability to cross cell membranes. nih.gov
Steric Molar Refractivity (MR), STERIMOL parameters Represents the size and shape of the molecule, which can impact its fit into a binding site. nih.gov
Topological Connectivity indices, Wiener index Encodes information about the branching and connectivity of the molecular structure. nih.gov
Constitutional Molecular weight, Number of H-bond donors/acceptors Basic molecular properties that can influence binding affinity and pharmacokinetic properties. nih.gov

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. jddtonline.info This technique is invaluable for elucidating the potential biological targets of this compound and for understanding the molecular basis of its activity.

The initial step in molecular docking is the identification of a potential binding pocket on the target macromolecule. This can be done using computational algorithms that search the protein's surface for cavities with suitable size, shape, and chemical properties. Once a binding pocket is identified, the ligand, this compound, is computationally placed within it in various possible conformations and orientations.

Docking algorithms then score these different poses based on a scoring function that estimates the binding affinity. The highest-scoring poses represent the most likely binding modes. Analysis of these poses reveals the specific interactions between the ligand and the amino acid residues of the binding pocket. For this compound, these interactions would likely include:

Hydrogen bonds: The phenol hydroxyl group and the imidazole NH group can act as hydrogen bond donors, while the imidazole nitrogen atoms and the phenol oxygen can act as acceptors.

π-π stacking: The aromatic phenol and imidazole rings can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Hydrophobic interactions: The methyl group and the aromatic rings can form hydrophobic contacts with nonpolar residues.

Studies on similar imidazole derivatives have successfully used molecular docking to identify key binding interactions within the active sites of enzymes. researchgate.netnih.govresearchgate.net

The scoring functions used in molecular docking provide an estimation of the binding free energy, which indicates the strength of the ligand-protein interaction. A more negative binding energy suggests a higher binding affinity. researchgate.net These energies are calculated based on terms that account for van der Waals forces, electrostatic interactions, hydrogen bonding, and desolvation penalties. jddtonline.infonih.gov

Table 2: Typical Ligand-Protein Interactions and Their Energetic Contributions

Interaction Type Description Energetic Contribution
Hydrogen Bonds Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). Favorable, strong, and directional.
Electrostatic Interactions Attraction or repulsion between charged or polar groups. Can be favorable or unfavorable depending on the charges.
Van der Waals Forces Weak, short-range attractions between nonpolar atoms. Generally favorable and contribute significantly to binding.
Hydrophobic Interactions The tendency of nonpolar groups to associate in an aqueous environment. Favorable, driven by an increase in the entropy of water. nih.gov
π-π Stacking Non-covalent interactions between aromatic rings. Favorable, contributes to binding stability.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net this compound can be used as a template in two main types of virtual screening:

Structure-Based Virtual Screening (SBVS): If a specific biological target for this compound is known or has been identified through docking, SBVS can be used. In this approach, a library of compounds is docked into the binding site of the target protein. The compounds are then ranked based on their docking scores, and the top-ranked molecules are selected for further investigation. mdpi.comnih.gov

Ligand-Based Virtual Screening (LBVS): When the structure of the biological target is unknown, but a molecule with known activity (the template) is available, LBVS can be employed. This method involves searching for molecules in a database that have a similar structure or similar chemical features to the template. mdpi.com The similarity can be based on 2D fingerprints or 3D pharmacophore models. A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity.

By using this compound as a template, researchers can identify other molecules that are likely to have similar biological activities, thereby accelerating the discovery of new lead compounds. nih.gov

Preclinical Biological Activity and Mechanism of Action Studies of 4 5 Methyl 1h Imidazol 4 Yl Phenol

In Vitro Biological Activity Screening Assays

No publicly available data from in vitro biological activity screening assays for 4-(5-methyl-1H-imidazol-4-yl)phenol were identified.

Cell-Based Assays for Proliferation, Viability, and Apoptosis Induction

There are no available research articles or reports detailing the effects of this compound on cell proliferation, viability, or the induction of apoptosis in any cell lines. Consequently, no data tables on these activities can be provided.

Enzyme Inhibition Profiling against Key Biological Targets

No studies have been published that profile the inhibitory activity of this compound against any key biological enzyme targets. Therefore, no data on its enzyme inhibition profile is available.

Receptor Binding Affinity Assays for G-protein Coupled Receptors (GPCRs) or Nuclear Receptors

There is no information available in the scientific literature regarding the binding affinity of this compound for any G-protein coupled receptors (GPCRs) or nuclear receptors.

Antioxidant and Free Radical Scavenging Capacity Assessments

No specific studies assessing the antioxidant and free radical scavenging capacity of this compound, for instance through DPPH or ABTS assays, were found. While phenolic and imidazole-containing compounds are known to sometimes possess antioxidant properties, there is no direct evidence for this specific molecule.

Anti-inflammatory Activity Evaluation in Cell Lines

No research has been published on the in vitro anti-inflammatory activity of this compound in any cell lines.

Elucidation of Molecular Mechanisms of Action

Consistent with the lack of primary biological activity data, there are no studies available that elucidate the molecular mechanisms of action of this compound. The molecular pathways and targets of this compound remain uninvestigated.

Target Identification and Validation Using Proteomics or Genomics Approaches

No published studies were identified that utilized proteomics or genomics techniques to determine the molecular targets of this compound.

Signaling Pathway Modulation Analysis via Western Blotting or Reporter Gene Assays

There is no available data from Western blotting, reporter gene assays, or other relevant methods to indicate how this compound may modulate intracellular signaling pathways.

Gene Expression Profiling (Transcriptomics) in Response to this compound Treatment

No transcriptomics studies have been published that detail the changes in gene expression in response to treatment with this compound.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Specific SAR studies for this compound and its derivatives are not present in the current scientific literature.

Impact of Substituent Modifications on Biological Potency and Selectivity

Without foundational activity data for the parent compound, no studies on the impact of substituent modifications could be found.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore models and ligand-based design studies are contingent on having a set of active molecules; such information is not available for this compound.

In Vivo Preclinical Efficacy Studies in Relevant Animal Models of Disease

No preclinical studies assessing the in vivo efficacy of this compound in any animal models of disease have been reported in the literature.

Selection and Justification of Disease Models (e.g., inflammatory, neurodegenerative, oncological models)

There is no specific information in the reviewed literature regarding the selection and justification of disease models for the preclinical testing of this compound. Research on analogous compounds, such as other substituted imidazoles and phenols, suggests potential therapeutic areas. For instance, various imidazole (B134444) derivatives have been investigated for their anti-inflammatory and anticancer activities. nih.govlongdom.org One study on a different complex phenol (B47542) compound, 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol, showed anticancer effects against prostate cancer cells. ijmm.ir These findings could provide a rationale for selecting similar oncological or inflammatory models for future studies of this compound. However, without direct experimental evidence, any selection of disease models for this specific compound remains speculative.

Biomarker Analysis in Preclinical Animal Models

No studies were identified that performed biomarker analysis in preclinical animal models for this compound. Consequently, there is no data available on specific biomarkers that could be used to assess the compound's biological activity or mechanism of action in a living organism.

Pharmacodynamic Endpoints and Efficacy Measurement

Consistent with the lack of preclinical studies, there is no information on the pharmacodynamic endpoints or efficacy measurements for this compound. Establishing these parameters would require in vivo studies in relevant animal models to measure the physiological and biochemical effects of the compound over time and to determine its therapeutic efficacy.

Metabolic Pathways and Biotransformation of 4 5 Methyl 1h Imidazol 4 Yl Phenol in Preclinical Models

In Vitro Metabolic Stability Assessment in Microsomal and Hepatocyte Systems

The initial evaluation of a compound's metabolic fate begins with in vitro metabolic stability assays. youtube.com These assays are crucial for predicting a molecule's hepatic clearance and subsequent half-life in vivo. youtube.com The two most common systems for this assessment are liver microsomes and hepatocytes. youtube.compharmaron.com

Liver microsomes are vesicles of endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily. bioivt.comsigmaaldrich.com Microsomal stability assays are robust, cost-effective, and ideal for high-throughput screening to determine a compound's susceptibility to oxidative metabolism. pharmaron.com These assays measure the rate of disappearance of the parent compound over time when incubated with microsomes and necessary cofactors like NADPH. youtube.comnih.gov

Table 1: Illustrative In Vitro Metabolic Stability of 4-(5-methyl-1H-imidazol-4-yl)phenol This table presents hypothetical data for illustrative purposes.

Test System Species Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Liver Microsomes Human 25 27.7
Rat 18 38.5
Mouse 12 57.8
Hepatocytes Human 45 15.4
Rat 32 21.6
Mouse 21 33.0

Identification of Major Metabolites Using LC-MS/MS

Following stability assessment, the identification of metabolic products is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This powerful analytical technique is indispensable for separating and structurally elucidating metabolites from complex biological matrices. nih.govnih.gov

In a typical workflow, the incubation mixture from the microsomal or hepatocyte assay is subjected to chromatographic separation on an LC column. nih.gov The eluent is then introduced into a mass spectrometer, where molecules are ionized. By comparing the mass-to-charge ratio (m/z) of potential metabolites to the parent compound, initial transformations (e.g., the addition of an oxygen atom) can be identified. Tandem mass spectrometry (MS/MS) further fragments these ions, providing structural information that helps pinpoint the exact site of metabolic modification. nih.gov This method is highly sensitive and selective for identifying and quantifying phenolic compounds and their metabolic products. nih.govresearchgate.net

Table 2: Potential Metabolites of this compound Identified by LC-MS/MS This table presents predicted metabolites based on common metabolic pathways.

Putative Metabolite Molecular Formula Predicted m/z [M+H]⁺ Metabolic Pathway
Parent Compound C₁₀H₁₀N₂O 175.08 -
M1: Hydroxylated Phenol (B47542) C₁₀H₁₀N₂O₂ 191.08 Phase I: Aromatic Hydroxylation
M2: Hydroxylated Methyl C₁₀H₁₀N₂O₂ 191.08 Phase I: Aliphatic Hydroxylation
M3: N-Oxide C₁₀H₁₀N₂O₂ 191.08 Phase I: N-oxidation
M4: Glucuronide Conjugate C₁₆H₁₈N₂O₇ 351.12 Phase II: Glucuronidation
M5: Sulfate Conjugate C₁₀H₁₀N₂O₄S 255.04 Phase II: Sulfation

Elucidation of Phase I Metabolic Pathways (e.g., Hydroxylation, N-oxidation)

Phase I reactions introduce or expose functional groups on a molecule, typically making it more polar. youtube.comsigmaaldrich.com These reactions are primarily oxidative in nature and catalyzed by enzymes like the cytochrome P450 family. sigmaaldrich.comnih.gov For this compound, several Phase I pathways are plausible based on its structure.

Hydroxylation: This is one of the most common Phase I reactions. nih.gov

Aromatic Hydroxylation: The phenolic ring can be further hydroxylated, a common metabolic route for phenolic compounds. drughunter.com

Aliphatic Hydroxylation: The methyl group attached to the imidazole (B134444) ring is a potential site for hydroxylation, which can lead to the formation of a primary alcohol. nih.gov This alcohol can be further oxidized to a carboxylic acid. nih.gov

N-oxidation: The nitrogen atoms within the imidazole ring can be oxidized by CYP enzymes or flavin-containing monooxygenases (FMOs). nih.govdrughunter.com This reaction is a known metabolic pathway for compounds containing nitrogen heterocyclic rings. drughunter.com

Investigation of Phase II Metabolic Pathways (e.g., Glucuronidation, Sulfation, Methylation)

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules. fiveable.menumberanalytics.com This process significantly increases water solubility, facilitating excretion. quizlet.com The enzymes responsible for these reactions are typically transferases. philadelphia.edu.jo

Glucuronidation: This is the most common Phase II reaction, catalyzed by UDP-glucuronosyltransferases (UGTs). fiveable.me It involves the attachment of glucuronic acid to functional groups like hydroxyls. quizlet.comedx.org The phenolic hydroxyl group of this compound is a primary site for glucuronidation. edx.org

Sulfation: Catalyzed by sulfotransferases (SULTs), this pathway involves the transfer of a sulfonate group to a hydroxyl or amino group. fiveable.menumberanalytics.com For phenolic compounds, sulfation is a major metabolic route, often competing with glucuronidation. nih.gov Typically, sulfation is a high-affinity but low-capacity pathway. nih.gov

Methylation: The phenolic hydroxyl or imidazole nitrogen atoms could potentially undergo methylation, a reaction catalyzed by methyltransferases. quizlet.com

In Vivo Metabolic Profiling in Animal Species

To understand how the compound behaves in a whole organism, in vivo studies are conducted in preclinical animal models, such as mice and rats. nih.govnih.gov After administration of this compound, biological samples like plasma, urine, and feces are collected at various time points. nih.gov

These samples are then processed and analyzed, typically using LC-MS/MS, to identify and quantify the parent compound and all its major metabolites. nih.gov This metabolic profiling provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of the compound. It also reveals potential differences in metabolism between species, which is crucial for extrapolating data to humans. nih.gov

Table 3: Hypothetical In Vivo Metabolite Profile of this compound in Preclinical Species (% of Total Drug-Related Material in Urine) This table presents hypothetical data for illustrative purposes.

Metabolite Rat (%) Mouse (%)
Parent Compound 5 3
M1: Hydroxylated Phenol 10 12
M2: Hydroxylated Methyl 8 5
M4: Glucuronide Conjugate 65 50
M5: Sulfate Conjugate 12 30

Role of Cytochrome P450 Enzymes and Other Metabolic Enzymes in Biotransformation

The biotransformation of most drugs is heavily dependent on a select group of enzymes. nih.gov

Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing enzymes is the most important in Phase I metabolism, responsible for the oxidation of a vast array of xenobiotics. nih.govnih.gov Approximately five CYP isozymes are responsible for metabolizing around 90% of drugs. nih.gov To identify the specific CYPs involved in the metabolism of this compound, studies would be conducted using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in human liver microsomes.

UDP-glucuronosyltransferases (UGTs): These are the key enzymes in Phase II glucuronidation. fiveable.me Different UGT isoforms exhibit different substrate specificities, and identifying which ones conjugate this compound is important for predicting potential drug-drug interactions.

Sulfotransferases (SULTs): These cytosolic enzymes are responsible for sulfation. fiveable.me Like CYPs and UGTs, there are multiple SULT isoforms with varying substrate preferences that could be involved in the metabolism of the phenolic group.

Analytical Methodologies for Quantification and Detection of 4 5 Methyl 1h Imidazol 4 Yl Phenol in Complex Matrices

Chromatographic Separation Techniques for Purity and Quantification

Chromatographic techniques are fundamental for separating 4-(5-methyl-1H-imidazol-4-yl)phenol from other components in a mixture, allowing for its accurate quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. A typical HPLC method involves a liquid mobile phase pumping a sample mixture through a column filled with a solid adsorbent material.

Method development for this compound would likely involve a reversed-phase approach, given its phenolic and imidazole (B134444) moieties. A C8 or C18 column would be a suitable stationary phase. For instance, in the analysis of other imidazole drugs, a Thermo Scientific® BDS Hypersil C8 column has been successfully used. nih.gov The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile (B52724). nih.gov The pH of the mobile phase is a critical parameter to optimize, as it will affect the ionization state of both the phenolic hydroxyl group and the imidazole ring, thereby influencing retention time and peak shape.

Method validation would be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is fit for its intended purpose. researchgate.net Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. For example, HPLC methods for related compounds have shown excellent linearity with correlation coefficients (r²) of 0.999 or higher over a defined concentration range. nih.gov

Sensitivity (Limit of Detection - LOD, and Limit of Quantification - LOQ): The lowest amount of analyte that can be reliably detected and quantified. For similar imidazole compounds, LODs have been reported in the range of 0.13 to 0.41 µg/mL. nih.gov

Precision: The closeness of agreement between a series of measurements.

Accuracy: The closeness of the test results obtained by the method to the true value.

Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.

The following table provides an example of typical HPLC conditions that could be adapted for the analysis of this compound, based on methods for related imidazole compounds.

ParameterExample Condition
Column Thermo Scientific® BDS Hypersil C8 (5 µm, 250 x 4.6 mm) nih.gov
Mobile Phase Methanol: 0.025 M KH2PO4 (70:30, v/v), pH 3.2 nih.gov
Flow Rate 1.0 mL/min nih.gov
Detection UV at an appropriate wavelength (e.g., ~280-300 nm) nih.gov
Injection Volume 20 µL

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, direct GC analysis of this compound is challenging due to its low volatility and the presence of polar functional groups (-OH and -NH) which can lead to poor peak shape and adsorption on the column. gnest.org To overcome these limitations, a derivatization step is essential prior to GC analysis. gnest.orgnih.govlibretexts.orgnih.gov

Derivatization chemically modifies the analyte to increase its volatility and thermal stability. nih.gov Common derivatization methods for phenolic and imidazole compounds include:

Silylation: This is a widely used technique where active hydrogens in the -OH and -NH groups are replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. libretexts.org Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used for this purpose. nih.govresearchgate.net

Acylation: This involves the introduction of an acyl group. For example, phenolic compounds can be derivatized with acetic anhydride (B1165640) in an alkaline medium. gnest.org

After derivatization, the resulting volatile derivative can be analyzed by GC coupled with a detector, most commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The GC-MS technique is particularly powerful as it provides both chromatographic separation and mass spectral information for confident identification. nih.govnih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm) and higher pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity. For the analysis of this compound, a UHPLC method could offer considerable advantages in terms of throughput, especially for the screening of large numbers of samples.

In the analysis of other imidazole derivatives, UHPLC methods have been developed that achieve rapid separations. wiley.com For instance, a method for separating ten imidazole compounds used a gradient with methanol as the organic solvent and achieved the separation in under 6 minutes. wiley.com For challenging polar analytes like 4-methylimidazole (B133652), Hydrophilic Interaction Liquid Chromatography (HILIC) mode can be employed to achieve better retention than traditional reversed-phase chromatography. restek.com A Raptor FluoroPhenyl column in HILIC mode has been shown to provide strong retention and a fast analysis time of about 2 minutes for 4-methylimidazole. restek.com

Mass Spectrometry (MS) Detection in Coupled Techniques (e.g., LC-MS/MS for Bioanalytical Applications)

Coupling liquid chromatography with mass spectrometry (LC-MS) provides a highly selective and sensitive analytical tool. For bioanalytical applications, where this compound may be present at very low concentrations in complex matrices like plasma or urine, tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govwaters.com This technique offers excellent specificity by monitoring a specific fragmentation of the parent ion.

Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for High Sensitivity

Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is a highly sensitive and selective scanning mode used in tandem mass spectrometry. In an MRM experiment, a specific precursor ion (the molecular ion of the analyte) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. This process filters out most of the chemical noise from the matrix, resulting in a very low limit of detection.

For the analysis of this compound, an MRM method would first involve optimizing the MS parameters to find the most abundant and stable precursor and product ions. As an example, for the related compound 4-methylimidazole (4-MEI), the MRM transition of m/z 83 → 56 has been used for quantification. nih.gov

The table below illustrates the kind of data that would be generated during the development of an MRM method for this compound.

Analyte (Example)Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4-Methylimidazole (4-MEI)8356Optimized Value
This compoundTo be determinedTo be determinedOptimized Value

Spectrophotometric and Fluorimetric Detection Methods for Solution-Based Analysis

Spectrophotometric and fluorimetric methods are often used for the quantification of compounds in solution and can be adapted for high-throughput screening.

UV-Visible spectrophotometry measures the absorption of light by the analyte. This compound, containing both a phenol (B47542) and an imidazole ring, is expected to have characteristic UV absorbance maxima. For instance, other imidazole derivatives are known to absorb in the UV region, with some showing absorption maxima around 300 nm. nih.gov Spectrophotometric methods can sometimes involve a derivatization reaction to produce a colored complex with a specific absorbance maximum. researchgate.netmoca.net.ua

Fluorimetric methods measure the fluorescence emission of a compound after excitation at a specific wavelength. These methods are generally more sensitive and selective than spectrophotometry. Some imidazole derivatives are known to be fluorescent. nih.govnih.govrsc.orgrsc.org The fluorescence properties, including excitation and emission wavelengths, quantum yield, and Stokes shift, would need to be characterized for this compound. The fluorescence can be influenced by factors such as solvent polarity and pH. nih.govjlu.edu.cn In some cases, fluorescence quenching or enhancement upon interaction with other molecules can be used for detection.

Sample Preparation Strategies for Biological Fluids and Tissue Extracts

Effective sample preparation is critical to remove interfering substances from biological matrices like plasma and tissue extracts, thereby ensuring the accuracy and sensitivity of the analytical method. For Nilotinib and potentially its metabolites, two primary techniques are prevalent: protein precipitation and solid-phase extraction. nih.govnih.gov

Protein Precipitation

Protein precipitation is a widely used, straightforward, and rapid method for sample clean-up. mdpi.com It involves the addition of a precipitating agent, typically an organic solvent, to the biological sample to denature and precipitate proteins.

Procedure: A common approach involves the addition of acetonitrile to a plasma sample. nih.gov For instance, a plasma aliquot can be mixed with acetonitrile, vortexed to ensure thorough mixing, and then centrifuged at high speed (e.g., 8900× g for 20 minutes). nih.gov The resulting supernatant, containing the analyte of interest, is then separated and can be evaporated to dryness and reconstituted in a suitable mobile phase for chromatographic analysis. nih.gov

Solid-Phase Extraction (SPE)

Solid-phase extraction is a more selective and efficient sample preparation technique that can provide cleaner extracts compared to protein precipitation. nih.gov It utilizes a solid sorbent packed in a cartridge to retain the analyte from the liquid sample, while interfering components are washed away.

Procedure: A frequently used SPE cartridge for the extraction of Nilotinib from plasma is the Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridge. nih.gov The process typically involves conditioning the cartridge with methanol and water, loading the plasma sample, washing the cartridge to remove interferences, and finally eluting the analyte with an appropriate solvent. nih.gov This technique has been shown to yield high recovery rates for Nilotinib. nih.gov

Validation Parameters for Developed Analytical Methods

The validation of an analytical method is essential to ensure its reliability for its intended purpose. The validation parameters for the quantification of Nilotinib in human plasma have been extensively reported and are guided by regulatory bodies like the Food and Drug Administration (FDA) and the European Medicines Agency (EMA). nih.gov These parameters would be equally critical for any method developed for this compound.

The following tables summarize the validation parameters from various studies on Nilotinib, which would serve as a benchmark for the development of an analytical method for its metabolite.

Table 1: Linearity and Sensitivity of Analytical Methods for Nilotinib

Analytical MethodMatrixLinearity Range (ng/mL)LLOQ (ng/mL)LOD (ng/mL)Reference
HPLC-UVHuman Plasma125 - 700012590 nih.gov
HPLC-UVHuman Plasma50 - 2500505 nih.gov
HPLC-UVHuman Plasma10 - 500010N/A nih.gov
UPLC-MS/MSHuman Plasma2.4 - 47002.4N/A nih.gov
RP-HPLCBulk Drug2000 - 1000031.6310.43 jpionline.org

LLOQ: Lower Limit of Quantification; LOD: Limit of Detection; N/A: Not Available

Table 2: Accuracy and Precision of Analytical Methods for Nilotinib

Analytical MethodMatrixConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
HPLC-UVHuman Plasma250, 900, 5000< 4.1< 4.1N/A nih.gov
HPLC-UVHuman Plasma250, 1500, 25007.1, 2.5, 2.9< 7.198.2 - 107.7 nih.gov
HPLC-UVHuman PlasmaN/A< 10.0< 10.0within 10.4 nih.gov
UPLC-MS/MSHuman PlasmaN/AN/AN/AAcceptable nih.gov

%RSD: Percent Relative Standard Deviation; N/A: Not Available

Medicinal Chemistry Applications and Lead Optimization Strategies for 4 5 Methyl 1h Imidazol 4 Yl Phenol Derivatives

Lead Identification and Hit-to-Lead Optimization Processes

The process of identifying a lead compound often begins with high-throughput screening of large compound libraries or through fragment-based screening approaches. A "hit" compound, displaying a desired biological activity, is then subjected to a "hit-to-lead" optimization process to improve its potency, selectivity, and pharmacokinetic properties. For derivatives of 4-(5-methyl-1H-imidazol-4-yl)phenol, this process would involve a systematic exploration of the chemical space around the core scaffold.

Initial hits containing the this compound core would likely be characterized by their binding affinity to a specific biological target, such as a protein kinase. The subsequent optimization phase would focus on modifying the structure to enhance this affinity and to address any liabilities, such as poor solubility or metabolic instability. This is an iterative process involving chemical synthesis, biological testing, and computational modeling to guide the design of new analogs.

Rational Design and Synthesis of Analogs for Improved Potency and Selectivity

Rational drug design utilizes the three-dimensional structure of the target protein to design molecules that can bind with high affinity and selectivity. For derivatives of this compound, this approach would involve designing analogs that can form specific interactions with the amino acid residues in the active site of the target.

Isosteric Replacements and Bioisosteric Modifications

For the this compound scaffold, the phenolic hydroxyl group is a prime candidate for bioisosteric replacement to mitigate potential metabolic liabilities such as glucuronidation. nih.govnih.gov Various bioisosteres for the phenol (B47542) group have been explored in drug design, including indazoles, benzimidazolones, and other heterocyclic systems that can mimic the hydrogen bonding capabilities of the hydroxyl group while offering improved metabolic stability. nih.govnih.govresearchgate.net

Original Group Potential Bioisostere Rationale for Replacement
Phenol (-OH)IndazoleMimics hydrogen bond donor/acceptor properties, potentially reduces metabolic conjugation. nih.gov
Phenol (-OH)BenzimidazoloneCan act as a hydrogen bond donor and may improve metabolic stability. nih.gov
Phenol (-OH)Difluoromethyl (-CF2H)Can act as a similar hydrogen bond donor. cambridgemedchemconsulting.com

Scaffold Hopping and Molecular Hybridization Approaches

Scaffold hopping is a computational or knowledge-based strategy to identify new molecular cores that can maintain the essential pharmacophoric features of a known active compound. nih.gov Starting from the this compound scaffold, one could explore alternative heterocyclic systems to replace the imidazole (B134444) or phenol rings while preserving the key binding interactions. This can lead to the discovery of novel intellectual property with improved drug-like properties.

Molecular hybridization involves combining two or more pharmacophores from different bioactive molecules into a single new molecule. This approach can be used to design multi-target ligands or to enhance the potency of a compound by incorporating additional binding elements. For instance, the this compound core could be hybridized with fragments known to bind to allosteric sites on a target enzyme, potentially leading to novel modes of inhibition.

Combinatorial Chemistry and High-Throughput Synthesis of Libraries Based on the this compound Scaffold

Combinatorial chemistry allows for the rapid synthesis of a large number of compounds, known as a library, which can then be screened for biological activity. The this compound scaffold is well-suited for combinatorial approaches due to the multiple points of diversification on both the imidazole and phenol rings.

Solid-phase synthesis is a common technique used in combinatorial chemistry. nih.gov The this compound core could be attached to a solid support, allowing for the sequential addition of various building blocks to different positions on the scaffold. This would enable the creation of a large and diverse library of derivatives for high-throughput screening. For example, a library of imidazole sulfonamides has been successfully prepared using solid-phase chemistry to discover novel antifungal agents. nih.gov

Considerations for Modulating Physicochemical Properties (excluding basic properties)

The physicochemical properties of a drug molecule, such as solubility, lipophilicity, and polar surface area, are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. For derivatives of this compound, these properties can be modulated through chemical modifications.

Multi-Target Ligand Design Incorporating the Imidazole-Phenol Core

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. Multi-target ligands, which are designed to interact with two or more targets simultaneously, can offer a more effective therapeutic approach than single-target drugs. rsc.org

The this compound scaffold can serve as a core structure for the design of multi-target ligands. By incorporating pharmacophoric features known to bind to different targets, it is possible to create a single molecule with a desired polypharmacological profile. For example, derivatives could be designed to inhibit two different protein kinases that are involved in a particular disease pathway.

Academic Perspectives on the Intellectual Property and Patent Landscape Surrounding this compound and its Chemical Space

The intellectual property (IP) and patent landscape surrounding this compound and its derivatives is a complex and dynamic area, reflecting the broader trends in medicinal chemistry and drug discovery. The imidazole ring is a well-established pharmacophore due to its unique electronic properties and its ability to form key interactions with biological targets. nih.govnih.govresearchgate.netajrconline.orgdntb.gov.ua This has led to extensive patenting activity around imidazole-containing compounds for a wide array of therapeutic applications. nih.govajrconline.org

From an academic standpoint, the patent landscape for derivatives of this compound is largely centered on their potential as kinase inhibitors. researchgate.netnih.gov The core structure, featuring a substituted imidazole linked to a phenol, represents a privileged scaffold for targeting the ATP-binding site of various kinases. nih.gov Academic reviews and patent analyses indicate that minor modifications to this core can lead to significant differences in potency and selectivity, driving a proliferation of patents covering specific substitution patterns. nih.gov

A significant portion of the patent literature focuses on the development of inhibitors for p38 MAP kinase, a key enzyme in inflammatory pathways. nih.govnih.gov The 4-(imidazol-4-yl)phenol moiety is a common feature in many reported p38 inhibitors. The academic perspective suggests that while the core scaffold may be well-known, inventiveness in this chemical space often arises from the specific combination of substituents on the imidazole and phenyl rings. These modifications can modulate the physicochemical properties of the molecule, improve its pharmacokinetic profile, and enhance its interaction with the target protein. nih.gov

The patenting strategy in this area often involves broad Markush claims, which cover a wide range of possible substituents at various positions on the core structure. This approach allows companies to protect a large chemical space around a promising lead compound. From an academic viewpoint, this can sometimes stifle innovation by creating dense and overlapping patent thickets, making it challenging for new entrants to operate without infringing on existing patents. However, it also highlights the intense competition and the perceived value of this chemical scaffold in drug discovery.

Furthermore, patents in this domain are not limited to the composition of matter but also extend to methods of synthesis and use. For instance, novel and efficient synthetic routes to produce these complex molecules are often the subject of patent applications. google.com A Chinese patent, for example, details a preparation method for 4-(imidazole-1-yl)phenol, emphasizing a simplified post-treatment process and the absence of copper ion residue, which suggests a focus on scalable and cost-effective manufacturing. google.com

The table below summarizes some of the key patent applications and the scope of their claims within the broader chemical space of imidazole-based compounds, providing an insight into the areas of active research and commercial interest.

Patent/Application Number Assignee Focus of the Patent Key Structural Features Claimed
US20200377475A1Laurus Labs Pvt LtdAn improved process for the preparation of an intermediate for kinase inhibitors. researchgate.net3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline and its synthesis process. researchgate.net
CN113512003ANot specifiedA preparation method for a luminol (B1675438) system enhancer. google.comA method for synthesizing 4-(imidazole-1-yl)phenol with high purity. google.com
PE20070084A1Not specifiedAn intermediate for the preparation of tyrosine kinase inhibitors. google.comA process for the synthesis of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine. google.com

From an academic perspective, freedom-to-operate analyses for new research in this area would require a careful evaluation of the existing patent landscape. Researchers aiming to develop novel therapeutics based on the this compound scaffold must navigate a complex web of patents covering not only specific compounds but also broader structural motifs and their applications. The extensive patenting of kinase inhibitors, in general, underscores the commercial importance of this class of drugs and the significant investment in their development. nih.gov

Future Research Directions and Emerging Applications of 4 5 Methyl 1h Imidazol 4 Yl Phenol

Exploration of Novel Therapeutic Areas and Unmet Medical Needs

The imidazole (B134444) ring is a cornerstone of many biologically active molecules, including natural products and synthetic drugs. mdpi.comdrugbank.com Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comnih.gov The phenolic moiety is also a well-established pharmacophore known for its antioxidant and antiseptic properties. drugbank.com The combination of these two groups in 4-(5-methyl-1H-imidazol-4-yl)phenol suggests a synergistic effect that could be harnessed for various therapeutic applications.

Future research should focus on screening this compound against a panel of targets related to unmet medical needs. Given the prevalence of antimicrobial resistance, its potential as a novel antibacterial or antifungal agent warrants thorough investigation. nih.gov Furthermore, its structural similarity to known kinase inhibitors suggests that it could be a candidate for targeted cancer therapy. The antioxidant properties of the phenol (B47542) group could also be explored in the context of neurodegenerative diseases and other conditions associated with oxidative stress.

Table 1: Potential Therapeutic Areas for this compound

Therapeutic AreaRationale
Oncology Imidazole core is present in many kinase inhibitors.
Infectious Diseases Imidazole and phenol moieties have known antimicrobial properties. nih.gov
Inflammatory Disorders Imidazole derivatives have shown anti-inflammatory activity. nih.gov
Neurodegenerative Diseases Phenolic compounds are known for their antioxidant and neuroprotective effects.

Development as a Chemical Probe for Biological Pathway Dissection

A chemical probe is a small molecule that can be used to study and manipulate biological systems. The unique structure of this compound makes it an attractive candidate for development as a chemical probe. Its potential to interact with specific biological targets, such as enzymes or receptors, could be exploited to elucidate complex biological pathways.

For instance, if the compound is found to inhibit a particular enzyme, it could be used to study the downstream effects of that inhibition, providing valuable insights into the enzyme's role in cellular processes. Furthermore, the phenolic hydroxyl group offers a convenient handle for the attachment of fluorescent tags or other reporter groups, which would allow for the visualization of the compound's distribution and interaction with its target within cells. The development of such probes would be a significant contribution to chemical biology and drug discovery. chemscene.com

Integration into Advanced Materials Science or Supramolecular Chemistry

The imidazole and phenol moieties of this compound possess functionalities that are highly relevant to materials science and supramolecular chemistry. The imidazole ring can act as a ligand for metal ions, opening up the possibility of creating novel metal-organic frameworks (MOFs) or coordination polymers. These materials could have applications in catalysis, gas storage, and sensing.

The phenol group, with its ability to form hydrogen bonds, can direct the self-assembly of molecules into well-defined supramolecular structures. This could lead to the development of new liquid crystals, gels, or other soft materials with unique properties. The interplay between the metal-coordinating ability of the imidazole and the hydrogen-bonding capacity of the phenol could result in complex and functional supramolecular architectures.

Opportunities for Collaborative and Interdisciplinary Research Initiatives

The multifaceted potential of this compound calls for a collaborative and interdisciplinary research approach. Medicinal chemists, pharmacologists, and biologists will be essential for exploring its therapeutic applications. chemscene.com Materials scientists and supramolecular chemists will be needed to investigate its potential in advanced materials.

Joint projects that bridge these disciplines could be particularly fruitful. For example, a collaboration between biologists and materials scientists could lead to the development of drug-eluting coatings for medical devices based on this compound. Such initiatives would foster innovation and accelerate the translation of basic research findings into practical applications.

Methodological Advancements in the Synthesis and Characterization of Imidazole-Phenol Hybrids

While general methods for the synthesis of imidazole and phenol derivatives are well-established, the development of more efficient and versatile routes to access this compound and its analogs is crucial for advancing its research. nih.govresearchgate.net Future work in this area could focus on the development of one-pot synthesis procedures or the use of novel catalytic systems to improve yields and reduce environmental impact.

Furthermore, advanced analytical techniques will be essential for the thorough characterization of this compound and its derivatives. Techniques such as single-crystal X-ray diffraction can provide detailed information about its three-dimensional structure, which is critical for understanding its interactions with biological targets or its packing in the solid state. nih.gov A deeper understanding of its physicochemical properties will underpin all other areas of its investigation.

Table 2: Key Research and Development Areas

AreaFocus
Synthesis Development of efficient, scalable, and sustainable synthetic routes. nih.govresearchgate.net
Characterization Detailed structural and physicochemical analysis using advanced spectroscopic and crystallographic methods. nih.gov
Biological Screening High-throughput screening against a diverse range of biological targets.
Materials Formulation Incorporation into polymers, MOFs, and other advanced materials.

Q & A

Q. What are the optimal synthetic routes for 4-(5-methyl-1H-imidazol-4-yl)phenol, and how can yield and purity be maximized?

Answer: The synthesis typically involves condensation reactions between substituted imidazole precursors and phenolic derivatives under controlled conditions. Key steps include:

  • Temperature control (60–80°C) to prevent side reactions.
  • Use of polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.
  • Catalysts such as p-toluenesulfonic acid for imidazole ring formation.
    Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) ensures high purity .

Q. How is the molecular structure of this compound characterized?

Answer:

  • X-ray crystallography : Use SHELXL for refinement and ORTEP-3 for visualization of the imidazole-phenol core and substituent geometry .
  • Spectroscopic methods :
    • ¹H/¹³C NMR : Assign peaks for phenolic -OH (δ ~9.5 ppm) and imidazole protons (δ 6.8–7.2 ppm).
    • FTIR : Confirm O-H (3200–3500 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretches .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Answer:

  • Receptor binding assays : Use radiolabeled analogs (e.g., [³H]-zacopride derivatives) to study interactions with serotonin receptors (5-HT₃) .
  • Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How do structural modifications influence the compound’s bioactivity in structure-activity relationship (SAR) studies?

Answer:

  • Substituent effects : Introduce electron-withdrawing groups (e.g., -Cl at the imidazole 4-position) to enhance receptor affinity .
  • Fluorination : Replace the methyl group with -CF₃ to improve metabolic stability and lipophilicity .
  • Statistical analysis : Use multivariate regression to correlate logP values with IC₅₀ data .

Q. What mechanistic insights exist for its interaction with biological targets?

Answer:

  • Computational docking : Simulate binding to 5-HT₃ receptors using AutoDock Vina; identify key residues (e.g., Trp183) for π-π stacking with the imidazole ring .
  • Mutagenesis studies : Replace receptor residues (e.g., Tyr234) to validate hydrogen bonding with the phenolic -OH group .
  • Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) for derivatives .

Q. How can multi-step synthesis be optimized for scalability and reproducibility?

Answer:

  • Flow chemistry : Use microreactors for imidazole formation to enhance heat/mass transfer .
  • Design of experiments (DoE) : Apply factorial designs to optimize solvent ratios (e.g., DMF:H₂O) and catalyst loading .
  • In-line monitoring : HPLC-PDA to track intermediate purity in real time .

Q. How should contradictory data on substituent effects be resolved?

Answer:

  • Replicate studies : Repeat assays under standardized conditions (pH 7.4, 37°C).
  • Meta-analysis : Pool data from independent studies to identify trends (e.g., meta-regression for -CH₃ vs. -Cl effects) .
  • Sensitivity analysis : Test for assay interference (e.g., solvent DMSO at >0.1% concentration) .

Q. What computational models predict its physicochemical properties?

Answer:

  • Quantum mechanics/molecular mechanics (QM/MM) : Simulate solvation effects on phenolic pKa .
  • Molecular dynamics (MD) : Model membrane permeability using CHARMM force fields .
  • QSPR models : Train neural networks on datasets (e.g., LogS vs. topological polar surface area) .

Q. What strategies mitigate stability issues during storage and handling?

Answer:

  • Oxidation prevention : Store under inert gas (N₂/Ar) and add antioxidants (e.g., BHT) .
  • Moisture control : Use desiccants (silica gel) in sealed containers.
  • Degradation analysis : Monitor via accelerated stability studies (40°C/75% RH) with HPLC-MS to identify breakdown products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.